Semiamitraz hydrochloride

Description

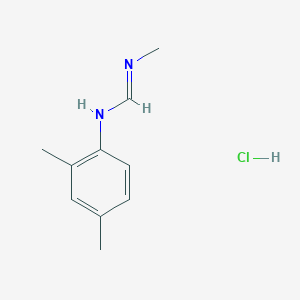

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-8-4-5-10(9(2)6-8)12-7-11-3;/h4-7H,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSNJXDZTGFDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33089-74-6 (Parent) | |

| Record name | Semiamitraz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10199510 | |

| Record name | Semiamitraz chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51550-40-4 | |

| Record name | Semiamitraz chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51550-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semiamitraz hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051550404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semiamitraz chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dimethylphenyl)-N'-methylformamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIAMITRAZ HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43D0U6Y04M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Feasibility Analysis of Semiamitraz Hydrochloride Synthesis from Nicotine Precursors

Introduction

An in-depth review of established chemical literature and synthesis routes indicates that the synthesis of semiamitraz hydrochloride from nicotine precursors is not a documented or chemically feasible pathway. The molecular structures of nicotine and semiamitraz are fundamentally dissimilar, lacking common structural motifs that would suggest a straightforward synthetic conversion. Nicotine is an alkaloid composed of a pyridine and a pyrrolidine ring, whereas semiamitraz is a triazapentadiene compound, belonging to the formamidine family of pesticides. The established synthesis of semiamitraz and its parent compound, amitraz, originates from aniline-based precursors, a route that is chemically distinct and divergent from any known reactions involving nicotine.

This document will, therefore, focus on the established and scientifically validated synthesis of amitraz, the immediate precursor to this compound, to provide a relevant and accurate technical guide for researchers and professionals in the field.

Established Synthesis of Amitraz

The industrial synthesis of amitraz is a well-documented multi-step process that begins with 2,4-dimethylaniline. The overall pathway involves the formation of an intermediate N,N'-((methylimino)dimethylidyne)di-2,4-xylidine, followed by a reaction to yield amitraz.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethylformanilide

A mixture of 2,4-dimethylaniline and an excess of formic acid is refluxed for several hours. The excess formic acid and water formed during the reaction are removed by distillation. The resulting crude 2,4-dimethylformanilide is then purified by recrystallization or distillation under reduced pressure.

Step 2: Synthesis of N'-(2,4-dimethylphenyl)-N-methylformamidine

The purified 2,4-dimethylformanilide is treated with a dehydrating agent, such as phosgene or thionyl chloride, in an inert solvent like toluene. This reaction forms an intermediate Vilsmeier reagent. The subsequent addition of a methylamine source, followed by neutralization, yields N'-(2,4-dimethylphenyl)-N-methylformamidine.

Step 3: Synthesis of Amitraz

An equimolar mixture of N'-(2,4-dimethylphenyl)-N-methylformamidine and 2,4-dimethylaniline is heated in an inert solvent. The reaction proceeds through a transamination-like mechanism, leading to the formation of amitraz. The product is then isolated and purified.

Step 4: Conversion to this compound

While the provided search results do not detail the specific conversion of amitraz to this compound, this would typically be achieved by treating a solution of amitraz with hydrochloric acid. The basic nitrogen atoms in the amitraz molecule would be protonated, forming the hydrochloride salt.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of amitraz. Please note that these values can vary depending on the specific reaction conditions and scale of the synthesis.

| Reaction Step | Reactants | Product | Typical Yield (%) |

| Formation of 2,4-Dimethylformanilide | 2,4-Dimethylaniline, Formic Acid | 2,4-Dimethylformanilide | 90-95 |

| Formation of N'-(2,4-dimethylphenyl)-N-methylformamidine | 2,4-Dimethylformanilide, Dehydrating Agent, Methylamine | N'-(2,4-dimethylphenyl)-N-methylformamidine | 85-90 |

| Synthesis of Amitraz | N'-(2,4-dimethylphenyl)-N-methylformamidine, 2,4-Dimethylaniline | Amitraz | 75-85 |

Visualizing the Synthesis Pathway

The following diagram illustrates the established synthesis route for amitraz from 2,4-dimethylaniline.

Caption: Established synthesis pathway of Amitraz from 2,4-dimethylaniline.

An In-depth Technical Guide on the Mechanism of Action of Semiamitraz Hydrochloride on Insect Octopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semiamitraz hydrochloride, a formamidine pesticide, exerts its insecticidal and acaricidal effects primarily through the potent agonism of insect octopamine receptors (OARs). This technical guide delineates the molecular mechanism of action, focusing on the interaction with distinct OAR subtypes, the subsequent intracellular signaling cascades, and the experimental methodologies employed to elucidate these processes. Quantitative data on the potency and efficacy of semiamitraz and its parent compound, amitraz, are presented to provide a comprehensive understanding for researchers in insecticide development and toxicology.

Introduction to Insect Octopamine Receptors

Octopamine is a critical biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates.[1][2] It regulates a wide array of physiological processes, including locomotion, learning, memory, and reproduction.[3][4] Octopamine receptors are G-protein coupled receptors (GPCRs) and are classified into two main superfamilies, mirroring the classification of vertebrate adrenergic receptors:

-

α-adrenergic-like octopamine receptors (OctαRs): These receptors are primarily coupled to Gq proteins, and their activation leads to an increase in intracellular calcium levels ([Ca2+]i) via the phospholipase C pathway.[1][5] Some may also influence cyclic AMP (cAMP) levels.[2]

-

β-adrenergic-like octopamine receptors (OctβRs): These receptors are typically coupled to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels ([cAMP]i).[5][6]

The diversity of OARs and their crucial roles in insect physiology make them prime targets for the development of selective insecticides.[7][8]

Metabolism of Amitraz to its Active Form

Amitraz itself is considered a pro-insecticide.[9] In insects, it is rapidly metabolized to its more active derivative, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), which is the free base form of semiamitraz.[9][10][11] This metabolic activation is crucial for its potent effect on octopamine receptors.[9] this compound is the hydrochloride salt of this active metabolite.[12]

Metabolic activation of Amitraz.

Molecular Mechanism of Action at Octopamine Receptors

DPMF, the active metabolite of amitraz, functions as a potent agonist at insect octopamine receptors, mimicking the action of the endogenous ligand, octopamine.[13][14] Its binding to OARs triggers conformational changes in the receptor, leading to the activation of downstream G-protein signaling pathways.

Differential Activation of OAR Subtypes

Research has demonstrated that DPMF differentially activates α- and β-adrenergic-like OARs, often with greater potency than amitraz itself.[9][11]

-

At β-adrenergic-like receptors (e.g., BmOAR2, VdOctβ2R, TcOctβ2R): DPMF is a highly potent agonist, leading to a significant increase in intracellular cAMP levels.[9][15][16] This interaction is considered a primary mechanism for the toxic effects of amitraz.[15][16]

-

At α-adrenergic-like receptors (e.g., BmOAR1): DPMF also potently activates these receptors, causing an elevation of intracellular Ca2+ levels.[9][11]

The overstimulation of these signaling pathways disrupts normal neuronal function, leading to the characteristic symptoms of formamidine poisoning, such as hyperexcitability, paralysis, and ultimately, death of the insect.[10][15]

Signaling pathways of insect octopamine receptors.

Quantitative Data on Receptor Activation

The potency of semiamitraz (DPMF) and its parent compound amitraz has been quantified across different insect species and receptor subtypes. The half-maximal effective concentration (EC50) is a common measure of a drug's potency.

| Receptor | Species | Ligand | Assay Type | EC50 | Reference |

| BmOAR1 (α-like) | Bombyx mori | DPMF | Ca2+ mobilization | 1.17 nM | [11] |

| BmOAR1 (α-like) | Bombyx mori | Amitraz | Ca2+ mobilization | 10.9 nM | [9] |

| BmOAR1 (α-like) | Bombyx mori | Octopamine | Ca2+ mobilization | 12.0 nM | [9] |

| BmOAR2 (β-like) | Bombyx mori | DPMF | cAMP accumulation | 79.6 pM | [11] |

| BmOAR2 (β-like) | Bombyx mori | Amitraz | cAMP accumulation | 1.83 nM | [9] |

| BmOAR2 (β-like) | Bombyx mori | Octopamine | cAMP accumulation | 1.32 nM | [9] |

| VdOctβ2R | Varroa destructor | DPMF | cAMP accumulation | 6.9 nM | [15] |

| VdOctβ2R | Varroa destructor | Amitraz | cAMP accumulation | 72.8 nM | [15] |

| VdOAMB | Varroa destructor | DPMF | cAMP accumulation | 26.5 nM | [15] |

| VdOAMB | Varroa destructor | Amitraz | cAMP accumulation | 499.5 nM | [15] |

| AmOctβ2R | Apis mellifera | DPMF | cAMP accumulation | 158.3 nM | [15] |

| AmOctβ2R | Apis mellifera | Amitraz | cAMP accumulation | >10,000 nM | [15] |

| is-octβ2R | Ixodes scapularis | DPMF | TGFα shedding | ~10 nM | [17] |

| is-octβ2R | Ixodes scapularis | Amitraz | TGFα shedding | ~10 nM | [17] |

| is-octβ2R | Ixodes scapularis | Octopamine | TGFα shedding | ~10 nM | [17] |

Experimental Protocols

The characterization of semiamitraz's action on OARs relies on several key in vitro experimental protocols.

Heterologous Expression of Octopamine Receptors

-

Gene Cloning: The open reading frame of the target octopamine receptor gene is cloned from the insect species of interest.

-

Vector Insertion: The cloned gene is inserted into an appropriate expression vector for mammalian cells (e.g., pcDNA3.1).

-

Cell Transfection: The expression vector is transfected into a suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which do not endogenously express OARs.

-

Stable Cell Line Generation: For continuous studies, stable cell lines expressing the receptor are generated by selecting transfected cells with an appropriate antibiotic.

Radioligand Binding Assays

These assays measure the ability of a compound to displace a radiolabeled ligand from the receptor, allowing for the determination of binding affinity (Ki).

-

Membrane Preparation: Membranes from cells expressing the OAR are isolated by homogenization and centrifugation.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [3H]octopamine or an antagonist like [3H]yohimbine) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., semiamitraz).[7]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[18]

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

This assay quantifies the ability of a compound to stimulate the production of cAMP, a hallmark of β-adrenergic-like OAR activation.

-

Cell Plating: HEK293 cells stably expressing the β-like OAR are seeded in multi-well plates.

-

Compound Incubation: Cells are incubated with varying concentrations of the test agonist (e.g., semiamitraz) for a defined period, often in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[6]

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[19]

-

Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 and maximum efficacy (Emax).

Functional Assays: Intracellular Calcium Mobilization

This assay measures the ability of a compound to trigger the release of calcium from intracellular stores, characteristic of α-adrenergic-like OAR activation.

-

Cell Loading: HEK293 cells expressing the α-like OAR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The baseline fluorescence is measured before the addition of the test agonist (e.g., semiamitraz) at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity upon agonist addition is monitored in real-time using a fluorescence plate reader or microscope. An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Dose-response curves are constructed by plotting the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50 and Emax.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdbonline.org [sdbonline.org]

- 4. Molecular evolution of octopamine receptors in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. researchgate.net [researchgate.net]

- 10. Amitraz - Wikipedia [en.wikipedia.org]

- 11. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]

- 13. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pomais.com [pomais.com]

- 15. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]

- 16. Target identification and acaricidal activity difference of amitraz and its metabolite DPMF in Tetranychus cinnabarinus (Boisduval) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]

Hydrolytic Degradation Pathway of Semiamitraz Hydrochloride in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic degradation pathway of Semiamitraz hydrochloride in aqueous solutions. Semiamitraz, chemically known as N-(2,4-dimethylphenyl)-N'-methylformamidine, is a principal metabolite of the formamidine pesticide, Amitraz.[1][2] Understanding its stability and degradation in aqueous environments is crucial for environmental fate analysis, toxicology studies, and the development of stable formulations. The stability of Semiamitraz is poor, and it is known to hydrolyze in the presence of moisture.[3]

Proposed Hydrolytic Degradation Pathway

The hydrolytic degradation of this compound is intricately linked to the degradation of its parent compound, Amitraz. The degradation process is highly dependent on the pH of the aqueous solution.[1] Under aqueous conditions, the formamidine group of Semiamitraz undergoes hydrolysis, leading to the formation of sequential degradation products.

The proposed pathway is as follows:

-

This compound (N-(2,4-dimethylphenyl)-N'-methylformamidine hydrochloride) in aqueous solution exists in equilibrium with its free base.

-

The formamidine moiety is susceptible to hydrolysis, leading to the cleavage of the carbon-nitrogen double bond.

-

This hydrolysis initially yields 2,4-dimethylformanilide (also known as N-(2,4-dimethylphenyl)formamide).[1][4]

-

Under continued hydrolytic conditions, 2,4-dimethylformanilide can be further hydrolyzed to 2,4-dimethylaniline .[1]

The rate and extent of formation of these degradation products are significantly influenced by pH. In acidic conditions (pH < 3), the degradation to 2,4-dimethylaniline is more pronounced. In less acidic to neutral conditions (pH 3-6), a mixture of Semiamitraz and 2,4-dimethylformanilide is typically observed. Basic conditions (pH > 6) also favor the formation of 2,4-dimethylformanilide, which then converts to 2,4-dimethylaniline.[1]

Quantitative Data on Hydrolytic Degradation

| Compound | Functional Group | pH | Temperature (°C) | Half-life (t½) | Reference |

| Formetanate hydrochloride | Formamidine | 12.6 | Not Specified | 3.9 hours | [1][2] |

| Formetanate hydrochloride | Formamidine | 7.6 | Not Specified | 14.4 hours | [1][2] |

This data suggests that the formamidine moiety is significantly more labile under basic conditions. It can be inferred that this compound will exhibit similar pH-dependent degradation kinetics.

Experimental Protocols

A robust analytical method is essential for studying the hydrolytic degradation of this compound by separating and quantifying the parent compound and its degradation products. The following is a detailed HPLC-MS/MS method adapted from a study on the analysis of Amitraz and its metabolites.[5]

Forced Hydrolytic Degradation Study

A forced degradation study can be conducted to evaluate the stability of this compound in aqueous solutions under different pH conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Phosphate or other suitable buffers for maintaining neutral pH

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to a known volume of HCl solution (e.g., 0.1 M) to achieve a final concentration in the desired analytical range. The study can be performed at room temperature and at an elevated temperature (e.g., 60 °C) to accelerate degradation.

-

Basic Hydrolysis: Add an aliquot of the stock solution to a known volume of NaOH solution (e.g., 0.1 M). Similar to acidic hydrolysis, perform the study at room and elevated temperatures.

-

Neutral Hydrolysis: Add an aliquot of the stock solution to a known volume of a neutral buffer solution (pH 7). Conduct the study at room and elevated temperatures.

-

-

Sampling: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples with the mobile phase to a suitable concentration for HPLC-MS/MS analysis.

Analytical Method: HPLC-MS/MS

Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

Chromatographic Conditions:

-

Column: Phenomenex Kinetex C18 (100 mm × 4.6 mm, 2.6 µm) or equivalent.[5]

-

Mobile Phase:

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of Semiamitraz, 2,4-dimethylformanilide, and 2,4-dimethylaniline.

-

Flow Rate: 0.5 mL/min (can be optimized).

-

Column Temperature: 30 °C (can be optimized).

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. Specific precursor-to-product ion transitions for Semiamitraz and its degradation products need to be determined by infusing standard solutions of each compound.

Data Analysis:

The concentration of this compound and its degradation products in the samples taken at different time points would be quantified by constructing calibration curves for each analyte. The rate of degradation (kinetics) and the formation of degradation products can then be plotted to understand the degradation pathway under different pH conditions.

Conclusion

The hydrolytic degradation of this compound in aqueous solutions is a pH-dependent process that proceeds through the formation of 2,4-dimethylformanilide and subsequently 2,4-dimethylaniline. While specific kinetic data for Semiamitraz is limited, the behavior of other formamidine pesticides suggests that the degradation is faster under basic conditions. The provided experimental framework, including a detailed HPLC-MS/MS method, offers a robust approach for researchers and drug development professionals to conduct detailed stability studies and further elucidate the degradation kinetics of this compound. This knowledge is fundamental for ensuring the safety, efficacy, and environmental impact assessment of products containing Semiamitraz.

References

- 1. Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N-DIMETHYLFORMAMIDE [inchem.org]

- 5. [Determination of amitraz and its metabolites in vegetables and fruits by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

Semiamitraz Hydrochloride (CAS 51550-40-4): A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiamitraz hydrochloride (CAS Number: 51550-40-4) is a chemical compound of interest in various scientific fields. It is recognized as a metabolite of the formamidine acaricide, amitraz.[1][2] This technical guide provides a detailed overview of the core physicochemical properties of this compound, offering valuable data and procedural insights for researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source(s) |

| Chemical Name | N'-(2,4-Dimethylphenyl)-N-methylformamidine hydrochloride | [3][4][5] |

| CAS Number | 51550-40-4 | [3][4] |

| Molecular Formula | C₁₀H₁₅ClN₂ | [6] |

| Molecular Weight | 198.69 g/mol | [6] |

| Physical State | Pale beige to tan solid; Straw coloured crystalline solid | [1] |

| Melting Point | 161-163 °C | [2][3] |

| Boiling Point | 245.9 °C at 760 mmHg | [2] |

| Solubility | Water: Very Slightly Soluble; Methanol: Slightly Soluble | |

| Octanol-Water Partition Coefficient (XLogP3) | 3.24840 (Computed) | [2] |

| pKa | Data not available in searched literature. |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. While specific experimental data for this compound is limited in publicly available literature, the following represents standard methodologies for compounds of this nature.

Determination of Dissociation Constant (pKa)

The pKa of an amine hydrochloride, such as this compound, can be determined using potentiometric titration.[7][8][9]

Principle: This method involves the gradual titration of a solution of the compound with a standardized base (e.g., sodium hydroxide) while monitoring the pH of the solution. The pKa is the pH at which the compound is 50% ionized and 50% in its neutral form. For an amine hydrochloride, this corresponds to the equilibrium between the protonated amine and its conjugate base.

Generalized Protocol:

-

Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[7]

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a temperature-controlled vessel equipped with a magnetic stirrer and the calibrated pH electrode.

-

Titration: Add small, precise volumes of a standardized sodium hydroxide solution to the sample solution.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve or by calculating the first derivative of the curve, where the peak corresponds to the equivalence point.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.[10][11][12][13]

Principle: The shake-flask method involves dissolving the compound in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Generalized Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of this compound in either the pre-saturated n-octanol or water phase.

-

Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient amount of time to allow for the partitioning equilibrium to be reached. Subsequently, centrifuge the mixture to ensure complete phase separation.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

An alternative, high-throughput method for estimating LogP is by using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15][16][17]

Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Generalized Protocol:

-

Calibration: A series of standard compounds with known LogP values are injected into an RP-HPLC system. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known LogP values.

-

Sample Analysis: this compound is injected into the same RP-HPLC system under identical conditions.

-

LogP Determination: The retention time of this compound is used to calculate its retention factor (k). The LogP value is then determined from the calibration curve.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: Octopamine Receptor Agonism

Semiamitraz, like other formamidine insecticides, is known to act as an agonist at octopamine receptors in invertebrates.[18][19][20][21] This interaction triggers a cascade of intracellular events, primarily affecting cyclic AMP (cAMP) and calcium signaling pathways, leading to neurotoxic effects.

Caption: Octopamine Receptor Signaling Pathway for Semiamitraz.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.

Caption: General workflow for physicochemical characterization.

References

- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. ecetoc.org [ecetoc.org]

- 16. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sdbonline.org [sdbonline.org]

- 19. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. She’s got nerve: Roles of octopamine in insect female reproduction - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Amitraz on Non-Target Invertebrates: An In-depth Technical Guide

Disclaimer: The following document is a technical guide intended for researchers, scientists, and drug development professionals. The information provided is a synthesis of publicly available research and regulatory guidelines. It is not exhaustive and should not be used as a substitute for a comprehensive literature review or expert consultation. The user of this guide assumes all responsibility for its application. It is important to note that the compound "Semiamitraz hydrochloride" appears to be a likely misspelling of "Amitraz hydrochloride." Amitraz is a widely used acaricide, and its toxicological data is extensively available. This guide focuses on Amitraz, assuming it to be the compound of interest.

Executive Summary

Amitraz is a formamidine acaricide and insecticide widely employed in veterinary medicine and agriculture. Its mode of action primarily involves the disruption of the nervous system in target arthropods through agonistic activity on octopamine receptors. While effective against target pests such as ticks and mites, concerns regarding its impact on non-target invertebrates are significant for environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of Amitraz on various non-target invertebrates, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying biochemical pathways. The data presented herein is crucial for understanding the potential ecological consequences of Amitraz use and for the development of safer, more selective pest control agents.

Acute and Chronic Toxicity Data

The toxicological effects of Amitraz on non-target invertebrates vary significantly across different species and exposure routes. The following tables summarize the available quantitative data for key indicator species.

Aquatic Invertebrates

Aquatic ecosystems are particularly vulnerable to pesticide runoff. The following data highlights the sensitivity of representative aquatic invertebrates to Amitraz.

| Species | Test Type | Duration | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | Acute, static | 48 hours | EC50 (Immobilisation) | 0.035 | |

| Daphnia magna (Water Flea) | Chronic | 21 days | NOEC (Reproduction) | 0.0011 | |

| Chironomus riparius (Midge Larva) | Chronic, spiked sediment | 28 days | EC50 (Emergence) | Not specified in abstract, study conducted | |

| Freshwater Invertebrate (unspecified) | Acute | Not specified | Toxic effects observed | 0.035 (35 ppb) |

Terrestrial Invertebrates

Soil-dwelling and pollinator invertebrates are also at risk of Amitraz exposure through various environmental pathways.

| Species | Test Type | Duration | Endpoint | Value | Reference |

| Apis mellifera (Honeybee) | Acute, oral | Not specified | LD50 | 12 µ g/bee | |

| Apis mellifera (Honeybee) | Acute, direct spray | Not specified | LD50 | 3.6 mg/L | |

| Eisenia fetida (Earthworm) | Acute, artificial soil | 14 days | LC50 | >1000 mg/kg | |

| Folsomia candida (Springtail) | Chronic | Not specified | Significant reduction in survival and reproduction | Dose-dependent | |

| Enchytraeus crypticus (Potworm) | Chronic | Not specified | No sensitivity observed | Not applicable |

Mechanism of Action: Octopamine Receptor Agonism

The primary mechanism of action of Amitraz in invertebrates is its agonistic effect on octopamine receptors. Octopamine is a key biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone, analogous to norepinephrine in vertebrates. Amitraz and its active metabolite, DPMF (N'-(2,4-dimethylphenyl)-N-methylformamidine), bind to and activate these receptors, leading to a cascade of downstream signaling events that disrupt normal neuronal function. This overstimulation results in symptoms such as hyperexcitability, paralysis, and ultimately, death in susceptible invertebrates.

There are different subtypes of octopamine receptors which couple to various G-proteins and trigger distinct intracellular signaling pathways. For instance, some octopamine receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Others are coupled to Gq proteins, which activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

The following diagram illustrates the generalized signaling pathway of an octopamine receptor in an invertebrate neuron upon binding of an agonist like Amitraz.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological assessment of Amitraz on non-target invertebrates. These protocols are based on internationally recognized OECD guidelines.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute immobilisation of Daphnia magna after 48 hours of exposure to a test substance.

-

Test Organism: Daphnia magna, neonates less than 24 hours old.

-

Test Substance Preparation: A series of at least five test concentrations, typically in a geometric series, are prepared by dissolving or dispersing the test substance in a suitable medium. A control group with no test substance is also prepared.

-

Test Vessels: Glass beakers or other suitable inert vessels are used.

-

Experimental Setup:

-

At least 20 daphnids are used for each test concentration and the control, divided into at least four replicates of five daphnids each.

-

Each replicate is placed in a test vessel containing the corresponding test solution. The volume of the test solution should be at least 2 mL per daphnid.

-

The test vessels are maintained in a controlled environment with a temperature of 20 ± 1°C and a defined photoperiod (e.g., 16 hours light, 8 hours dark).

-

-

Observations: The number of immobilised daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Data Analysis: The percentage of immobilisation at each concentration is calculated. The 48-hour EC50 (the concentration that causes immobilisation in 50% of the daphnids) is determined using appropriate statistical methods (e.g., probit analysis). The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.

The following diagram illustrates the general workflow for the OECD 202 test.

OECD 218: Sediment-Water Chironomus sp. Toxicity Test Using Spiked Sediment

This chronic toxicity test evaluates the effects of sediment-bound chemicals on the emergence and development of Chironomus riparius.

-

Test Organism: First-instar larvae of Chironomus riparius.

-

Test System: A water-sediment system is established in glass beakers. The sediment is typically a formulated artificial sediment.

-

Test Substance Application: The test substance is thoroughly mixed into the sediment at a range of at least five concentrations. A control with untreated sediment is also prepared.

-

Experimental Setup:

-

The spiked sediment is added to the test beakers, followed by overlying water, creating a sediment-water interface.

-

The systems are allowed to equilibrate.

-

First-instar chironomid larvae are introduced into each beaker (e.g., 20 larvae per beaker, with multiple replicates per concentration).

-

The beakers are maintained in a controlled environment with a temperature of 20 ± 1°C and a defined photoperiod for 28 days.

-

-

Observations: The number of fully emerged adult midges is recorded daily. The sex of the emerged midges is also noted. The development rate (time to emergence) is determined.

-

Data Analysis: The total emergence success and development rate for each concentration are compared to the control. The ECx (e.g., EC10, EC50) for emergence and the NOEC/LOEC are calculated using appropriate statistical models.

OECD 207: Earthworm, Acute Toxicity Test

This test assesses the acute toxicity of a substance to the earthworm Eisenia fetida in an artificial soil substrate.

-

Test Organism: Adult Eisenia fetida with a well-developed clitellum.

-

Test Substrate: A standardized artificial soil is prepared.

-

Test Substance Application: The test substance is mixed with the dry artificial soil. For substances with low water solubility, it can be mixed with a small amount of an inert carrier (e.g., silica sand) before being incorporated into the soil. The soil is then moistened to the required water content.

-

Experimental Setup:

-

A defined amount of the treated soil (e.g., 750 g) is placed into glass containers.

-

Ten adult earthworms are weighed and then introduced into each container.

-

The test is conducted with at least five treatment concentrations and a control, with four replicates per treatment.

-

The containers are kept in a controlled environment with a temperature of 20 ± 2°C and continuous illumination.

-

-

Observations: Mortality is assessed at 7 and 14 days. The number of dead worms is recorded. Any behavioral changes are also noted.

-

Data Analysis: The LC50 (the concentration that is lethal to 50% of the earthworms) at 14 days is calculated using statistical methods such as probit analysis. The NOEC and LOEC are also determined.

Sublethal Effects

Beyond acute lethality, sublethal concentrations of Amitraz can have significant impacts on the health and behavior of non-target invertebrates. For instance, in honeybees, sublethal exposure to Amitraz and other acaricides has been shown to disrupt the gut microbiota and increase their susceptibility to other stressors like neonicotinoid pesticides. In aquatic invertebrates, behavioral changes such as altered swimming patterns in Daphnia magna can occur at low concentrations, potentially affecting their fitness and survival.

Conclusion

The toxicological profile of Amitraz on non-target invertebrates is complex, with varying degrees of sensitivity observed across different species and environmental compartments. While Amitraz exhibits relatively low acute toxicity to honeybees compared to other acaricides, sublethal effects and potential synergistic interactions with other pesticides warrant further investigation. Aquatic invertebrates, particularly crustaceans like Daphnia magna, are highly sensitive to Amitraz, highlighting the importance of mitigating aquatic runoff from agricultural and veterinary applications. The data and protocols presented in this guide serve as a critical resource for researchers and professionals in assessing the environmental risks associated with Amitraz and in the pursuit of more environmentally benign pest management strategies.

The Metabolic Journey of Semiamitraz Hydrochloride in Target Pest Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semiamitraz hydrochloride, a notable metabolite of the formamidine acaricide Amitraz, plays a significant role in the overall efficacy and toxicological profile of its parent compound in target pest species. Understanding the metabolic fate of Semiamitraz is crucial for optimizing pest control strategies, managing resistance, and assessing environmental impact. This technical guide provides an in-depth exploration of the metabolic pathways, experimental protocols for analysis, and quantitative data on the biotransformation of this compound in various insect pests.

Metabolic Pathways of Semiamitraz

The metabolism of Semiamitraz, chemically known as N'-(2,4-dimethylphenyl)-N-methylformamidine (BTS-27271), primarily proceeds through hydrolysis and oxidation reactions, leading to the formation of several key metabolites. The primary transformation involves the cleavage of the formamidine bond, resulting in less toxic and more polar compounds that can be more readily excreted by the insect.

A pivotal study on the metabolism of Semiamitraz in southwestern corn borer larvae revealed the major metabolites to be 2,4-dimethylformanilide and 2,4-dimethylaniline.[1] Further metabolism can lead to the formation of various benzoic acid derivatives, including 4-formamino-3-methylbenzoic acid, 4-amino-3-methylbenzoic acid, and 2-amino-5-methylbenzoic acid.[1]

Interestingly, metabolic pathways can exhibit species-specific variations. For instance, in studies involving Heliothis species (bollworm and tobacco budworm), 2,4-dimethylaniline was not detected as a metabolite of Semiamitraz, suggesting it may be formed directly from the parent compound, Amitraz, in these particular pests. This highlights the importance of species-specific metabolic studies in pest management.

The enzymatic machinery responsible for these transformations likely involves cytochrome P450 monooxygenases and hydrolases. Cytochrome P450s are a large family of enzymes known to be involved in the detoxification of a wide range of xenobiotics, including insecticides. While specific P450 isozymes responsible for Semiamitraz metabolism have not been definitively identified, their involvement is strongly suggested by the nature of the oxidative metabolites observed.

Metabolic Pathway Diagram

Quantitative Analysis of Semiamitraz Metabolism

While detailed quantitative data on the pharmacokinetics of Semiamitraz in various pest species is limited in publicly available literature, the following tables summarize the key metabolites identified and provide a framework for the type of quantitative data that is essential for a comprehensive understanding of its metabolic fate. The data presented is qualitative, based on the identification of metabolites in research studies.

Table 1: Major Metabolites of Semiamitraz Identified in Target Pest Species

| Metabolite | Chemical Name | Pest Species in which Identified |

| BTS-27919 | 2,4-dimethylformanilide | Southwestern corn borer, Heliothis spp. |

| BTS-24868 | 2,4-dimethylaniline | Southwestern corn borer |

| - | 4-formamino-3-methylbenzoic acid | Southwestern corn borer |

| - | 4-amino-3-methylbenzoic acid | Southwestern corn borer |

| - | 2-amino-5-methylbenzoic acid | Southwestern corn borer |

Table 2: Framework for Quantitative Metabolic Data of Semiamitraz

| Parameter | Description | Target Pest Species | Value (Example) |

| T1/2 (half-life) | Time required for the concentration of Semiamitraz to reduce by half. | e.g., Spodoptera frugiperda | Data not available |

| CL (Clearance) | The volume of biological fluid cleared of the drug per unit time. | e.g., Helicoverpa armigera | Data not available |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | e.g., Myzus persicae | Data not available |

| Metabolite Formation Rate | The rate at which specific metabolites are formed from Semiamitraz. | e.g., Tetranychus urticae | Data not available |

Experimental Protocols

The analysis of Semiamitraz and its metabolites in biological matrices from pest species typically involves extraction followed by chromatographic separation and detection. The following is a generalized protocol based on established methods for the analysis of Amitraz and its metabolites.

Sample Preparation and Extraction

Objective: To extract Semiamitraz and its metabolites from insect tissues.

Materials:

-

Insect samples (whole body or specific tissues)

-

Homogenizer (e.g., bead beater or Potter-Elvehjem)

-

Centrifuge

-

Acetonitrile (ACN)

-

Water (HPLC-grade)

-

QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Weigh and record the mass of the insect sample.

-

Add a suitable volume of ACN and water to the sample in a centrifuge tube.

-

Homogenize the sample until a uniform suspension is achieved.

-

Add QuEChERS salts to the homogenate to induce phase separation.

-

Vortex the mixture vigorously and then centrifuge to pellet the solid debris.

-

Collect the ACN supernatant containing the analytes.

-

For further cleanup, the extract can be passed through an SPE cartridge to remove interfering matrix components.

-

Elute the analytes from the SPE cartridge with an appropriate solvent.

-

The eluate is then concentrated and reconstituted in a suitable solvent for analysis.

Chromatographic Analysis (HPLC-MS/MS)

Objective: To separate, identify, and quantify Semiamitraz and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B to elute analytes of varying polarities.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Semiamitraz and each of its metabolites are monitored for selective and sensitive detection.

-

Source Parameters: Optimized capillary voltage, source temperature, and gas flows.

Experimental Workflow Diagram

References

Semiamitraz Hydrochloride: A Promising Lead for Novel Insecticide Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless challenge of insecticide resistance necessitates a continuous search for novel active ingredients with unique modes of action. Formamidine insecticides, a class of compounds known for their distinct mechanism targeting the octopamine receptor in arthropods, represent a valuable area of exploration. Semiamitraz hydrochloride, a principal metabolite of the widely used acaricide and insecticide amitraz, is emerging as a compound of significant interest. This technical guide provides a comprehensive overview of this compound's potential as a lead compound for the development of new-generation insecticides. It consolidates available data on its efficacy, details its mechanism of action, and provides robust experimental protocols for its evaluation.

Chemical and Physical Properties

This compound, chemically known as N'-(2,4-dimethylphenyl)-N-methylformamidine hydrochloride, is a derivative of its parent compound, amitraz.[1] While specific data on its physical and chemical properties are not extensively documented in publicly available literature, its structure and relationship to amitraz suggest it shares similar solubility and stability characteristics.

Table 1: Chemical Identification of this compound

| Property | Value |

| IUPAC Name | (EZ)-N1-methyl-N2-(2,4-xylyl)formamidine hydrochloride |

| CAS Name | N-(2,4-dimethylphenyl)-N′-methylmethanimidamide hydrochloride (1:1) |

| CAS Registry No. | 51550-40-4 |

| Molecular Formula | C₁₀H₁₅ClN₂ |

| Parent Compound | Semiamitraz [33089-74-6] |

| Chemical Class | Formamidine |

Mechanism of Action: A Potent Octopamine Receptor Agonist

The insecticidal and acaricidal activity of formamidines, including amitraz and its metabolites, is primarily attributed to their action as agonists at octopamine receptors.[2][3][4] Octopamine is a key biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a multitude of physiological processes such as behavior, heart rate, and carbohydrate metabolism.[3] By mimicking octopamine, formamidines disrupt the normal functioning of the insect's nervous system, leading to a range of toxic effects.

Semiamitraz, also referred to as DPMF (N²-(2,4-Dimethylphenyl)-N¹-methyformamidine), has been identified as a potent active metabolite of amitraz.[2][5] Studies have shown that semiamitraz is a more powerful agonist of octopamine receptors than amitraz itself.[2][5]

Research on the silkworm, Bombyx mori, demonstrated that both amitraz and semiamitraz (DPMF) potently activated α- and β-adrenergic-like octopamine receptors (OARs).[2] Notably, semiamitraz (DPMF) was significantly more potent in elevating intracellular cyclic AMP (cAMP) levels in cells expressing β-AL OARs and in increasing intracellular Ca²⁺ levels in cells with α-AL OARs.[2] A similar finding was reported in the carmine spider mite, Tetranychus cinnabarinus, where semiamitraz (DPMF) exhibited more potent acaricidal activity and was a more effective activator of the octopamine receptor TcOctβ2R compared to amitraz.[5]

This enhanced potency at the target site suggests that this compound itself is a strong candidate for a lead compound, potentially offering improved efficacy over its parent compound.

dot

Caption: Octopamine Receptor Signaling Pathway Activation by this compound.

Efficacy Data

While extensive field data for this compound is limited, laboratory studies on amitraz and its metabolites provide valuable insights into its potential efficacy. The enhanced potency of semiamitraz (DPMF) at octopamine receptors strongly suggests it is a primary contributor to the overall activity of amitraz.[2][5]

Table 2: In Vitro Efficacy of Semiamitraz (DPMF) and Amitraz on Octopamine Receptors in Bombyx mori [2]

| Compound | Receptor Type | Parameter | Value |

| Semiamitraz (DPMF) | β-adrenergic-like OAR | EC₅₀ (cAMP elevation) | 79.6 pM |

| Amitraz | β-adrenergic-like OAR | EC₅₀ (cAMP elevation) | > 1 µM |

| Semiamitraz (DPMF) | α-adrenergic-like OAR | EC₅₀ (Ca²⁺ elevation) | 1.17 nM |

| Amitraz | α-adrenergic-like OAR | EC₅₀ (Ca²⁺ elevation) | 26.7 nM |

The significantly lower EC₅₀ values for semiamitraz (DPMF) highlight its superior potency in activating both major types of octopamine receptors compared to amitraz.

Table 3: Mammalian and Environmental Toxicology of Amitraz (Parent Compound) [6]

| Test Organism | Route of Exposure | Toxicity Value |

| Rat | Oral LD₅₀ | 523-800 mg/kg |

| Rat | Dermal LD₅₀ | >1,600 mg/kg |

| Mouse | Oral LD₅₀ | >1,600 mg/kg |

| Rabbit | Dermal LD₅₀ | >200 mg/kg |

| Bobwhite Quail | Oral LD₅₀ | 788 mg/kg |

| Mallard Duck | 8-day dietary LC₅₀ | 7,000 mg/kg |

| Bluegill Sunfish | 96-hour LC₅₀ | 1.3 mg/L |

| Rainbow Trout | 48-hour LC₅₀ | 2.7-4.0 mg/L |

| Bees | Oral LD₅₀ | 12 µ g/bee |

It is important to note that while semiamitraz is a metabolite, its toxicological profile may differ from that of amitraz, and further studies are required to establish its specific safety profile for non-target organisms.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to evaluate the potential of this compound as a lead insecticide compound.

Synthesis of this compound

This compound is typically produced as a metabolite of amitraz through a controlled hydrolysis and acidification process.[7]

dot

Caption: Synthesis of this compound from Amitraz.

Procedure:

-

Hydrolysis of Amitraz: Amitraz is subjected to controlled hydrolysis to yield N-(2,4-dimethylphenyl)-N'-methylformamidine (semiamitraz base). This reaction is typically carried out in an aqueous or alcoholic medium under mild conditions to preserve the formamidine structure.

-

Acidification: The resulting semiamitraz base is then reacted with hydrochloric acid to form the hydrochloride salt.

-

Purification: The final product, this compound, is purified, typically through recrystallization, to obtain a high-purity compound suitable for experimental use.

Insecticidal Bioassays

A tiered approach to bioassays is recommended to determine the efficacy of this compound.

dot

Caption: General Workflow for Insecticidal Bioassays.

a) Topical Application Bioassay (for LD₅₀ determination):

-

Test Insects: Utilize a susceptible laboratory strain of the target insect species (e.g., Spodoptera frugiperda, Helicoverpa armigera, Myzus persicae).

-

Preparation of Dosing Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone).

-

Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of individual insects using a micro-applicator. A control group should be treated with the solvent only.

-

Observation: House the treated insects individually in containers with access to a suitable food source. Record mortality at 24, 48, and 72 hours post-application.

-

Data Analysis: Calculate the LD₅₀ (the dose required to kill 50% of the test population) using probit analysis.

b) Diet Incorporation Bioassay (for LC₅₀ determination):

-

Preparation of Treated Diet: Incorporate a range of concentrations of this compound into the artificial diet of the target insect.

-

Exposure: Place a known number of early instar larvae onto the treated diet in individual wells of a multi-well plate.

-

Observation: Monitor larval mortality and development over a set period (e.g., 7 days).

-

Data Analysis: Determine the LC₅₀ (the concentration required to kill 50% of the test population) through probit analysis.

Octopamine Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of this compound to insect octopamine receptors.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the target insect octopamine receptor (e.g., from Drosophila melanogaster or the target pest).

-

Radioligand: Use a suitable radiolabeled antagonist, such as [³H]-yohimbine, that binds to the octopamine receptor.

-

Competitive Binding: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound from the free radioligand by rapid filtration and measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Field Trials (Simulated)

For preliminary evaluation of performance under more realistic conditions, simulated field trials on a small scale are recommended.

Procedure:

-

Crop and Pest: Select a target crop (e.g., cotton) and infest it with a known population of the target pest (e.g., cotton aphids or spider mites).

-

Treatment Application: Apply different concentrations of a formulated version of this compound to the infested plants using a calibrated sprayer. Include a negative control (water or formulation blank) and a positive control (a commercial standard insecticide).

-

Efficacy Assessment: At various time points post-application (e.g., 3, 7, and 14 days), assess the pest population density on treated and control plants.

-

Phytotoxicity Assessment: Visually inspect the treated plants for any signs of phytotoxicity (e.g., leaf burn, stunting).

-

Data Analysis: Calculate the percent control for each treatment relative to the untreated control.

Conclusion and Future Directions

This compound demonstrates significant potential as a lead compound for the development of novel insecticides. Its enhanced potency as an octopamine receptor agonist compared to its parent compound, amitraz, makes it a compelling candidate for further investigation. The provided experimental protocols offer a robust framework for a comprehensive evaluation of its insecticidal efficacy and toxicological profile.

Future research should focus on:

-

Broad-spectrum Efficacy Screening: Determining the LC₅₀ and LD₅₀ values of this compound against a wider range of economically important insect and acarine pests.

-

Toxicological Profiling: A thorough assessment of its toxicity to non-target organisms, including beneficial insects, aquatic life, and mammals.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its insecticidal activity and selectivity.

-

Resistance Management: Investigating the potential for cross-resistance with other insecticide classes and its efficacy against resistant pest populations.

By systematically addressing these research areas, the full potential of this compound as a valuable tool in integrated pest management can be realized, contributing to the development of more effective and sustainable crop protection solutions.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to take a sample for pesticide residue analysis - CROPNUTS Helpdesk [cropnuts.helpscoutdocs.com]

- 4. researchgate.net [researchgate.net]

- 5. Target identification and acaricidal activity difference of amitraz and its metabolite DPMF in Tetranychus cinnabarinus (Boisduval) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FAO Knowledge Repository [openknowledge.fao.org]

- 7. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]

Understanding the Octopamine Receptor Binding Affinity of Semiamitraz Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Semiamitraz hydrochloride and octopamine receptors, crucial targets for insecticides and acaricides. Semiamitraz, a principal metabolite of the formamidine pesticide amitraz, exerts its biological effects by acting as an agonist at these invertebrate-specific receptors.[1][2][3][4][5] This document synthesizes available data on its binding affinity, delves into the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts: Octopamine Receptors and this compound

Octopamine is the invertebrate counterpart to norepinephrine in vertebrates, functioning as a key neurotransmitter, neuromodulator, and neurohormone.[6][7] It regulates a multitude of physiological processes, including behavior, memory, and locomotion.[8][9] Octopamine receptors are G-protein coupled receptors (GPCRs) and are broadly classified into alpha-adrenergic-like (OctαR) and beta-adrenergic-like (OctβR) receptors, which modulate intracellular levels of calcium (Ca²⁺) and cyclic AMP (cAMP), respectively.[6][8][10]

This compound is the hydrochloride salt of Semiamitraz, also known as N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF).[11][12][13] It is a primary active metabolite of Amitraz.[3][4][5] The agonistic activity of Semiamitraz at octopamine receptors leads to the disruption of normal neurological function in target pests like mites and ticks.[14][15]

Quantitative Data: Receptor Activation by Semiamitraz (DPMF)

| Receptor Subtype | Species | Experimental System | Agonist | EC₅₀ | Reference |

| α-adrenergic-like OAR | Bombyx mori (Silkworm) | HEK-293 cells | DPMF | 1.17 nM | [5] |

| β-adrenergic-like OAR | Bombyx mori (Silkworm) | HEK-293 cells | DPMF | 79.6 pM | [5] |

| Octβ₂R | Ixodes scapularis (Deer Tick) | Not Specified | DPMF | ~10 nM | [15] |

| Multiple OA Receptors | Varroa destructor (Varroa Mite) | Not Specified | DPMF | Nanomolar Range | [3][4] |

Signaling Pathways of Octopamine Receptors

Upon agonist binding, octopamine receptors initiate distinct intracellular signaling cascades depending on their subtype. The following diagrams illustrate the generalized pathways for α-adrenergic-like and β-adrenergic-like octopamine receptors.

Caption: Alpha-adrenergic-like octopamine receptor signaling pathway.

Caption: Beta-adrenergic-like octopamine receptor signaling pathway.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[16] These assays can be used to determine the density of receptors in a sample (Bmax), the dissociation constant of the radioligand (Kd), and the inhibitory constant of a test compound (Ki).[16][17] The following provides a generalized protocol for a competitive radioligand binding assay, a common method for determining the binding affinity of an unlabeled compound like this compound.

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a known radioligand to octopamine receptors (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.

Materials:

-

Biological Sample: Membrane preparations from cells expressing the octopamine receptor of interest or tissue homogenates from target organisms.

-

Radioligand: A high-affinity ligand for the octopamine receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: this compound, prepared in a series of dilutions.

-

Assay Buffer: A buffer solution to maintain pH and ionic strength.

-

Filtration Apparatus: A multi-well filter plate (e.g., glass fiber filters) and a vacuum manifold.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Generalized Protocol:

-

Preparation:

-

Thaw the membrane preparation on ice.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare solutions of the radioligand at a concentration typically near its Kₔ value.

-

-

Incubation:

-

In a multi-well plate, add the membrane preparation, the radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or a dilution of this compound.

-

Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.[18]

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

The following diagram illustrates the general workflow for this type of assay.

Caption: Generalized workflow for a competitive radioligand binding assay.

Conclusion

This compound, a key metabolite of amitraz, functions as a potent agonist at invertebrate octopamine receptors. While direct binding affinity data (Kᵢ) remains to be fully characterized, functional assays demonstrate its high potency in the nanomolar to picomolar range at both α- and β-adrenergic-like receptor subtypes. The detailed methodologies and signaling pathways presented in this guide provide a foundational understanding for researchers engaged in the study of formamidine acaricides and the development of novel, selective pest control agents targeting the octopaminergic system. Further research employing competitive radioligand binding assays is warranted to precisely quantify the binding affinity of this compound at various octopamine receptor orthologs.

References

- 1. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]

- 2. This compound (Ref: BTS-27271) [sitem.herts.ac.uk]

- 3. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Octopamine - Wikipedia [en.wikipedia.org]

- 8. Biological functions of α2‐adrenergic‐like octopamine receptor in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sdbonline.org [sdbonline.org]

- 10. Inhibitory Control of Synaptic and Behavioral Plasticity by Octopaminergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 12. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 13. This compound | C10H15ClN2 | CID 171053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Buy this compound | 51550-40-4 [smolecule.com]

- 15. Structural insights into endogenous agonist selectivity of aminergic receptors from the octopamine β2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

Semiamitraz hydrochloride degradation products and their environmental persistence

An In-depth Technical Guide to the Degradation Products and Environmental Persistence of Semiamitraz Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the hydrochloride salt of N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), a primary degradation product of the formamidine acaricide and insecticide, amitraz.[1][2][3] The environmental presence of semiamitraz is intrinsically linked to the use and subsequent breakdown of its parent compound, amitraz. Understanding the degradation pathways of amitraz and the resulting persistence of its metabolites, including this compound and the more recalcitrant 2,4-dimethylaniline, is crucial for comprehensive environmental risk assessment and the development of effective analytical monitoring strategies.[4][5]

This technical guide provides a detailed overview of the degradation products of this compound, its environmental persistence, and the experimental protocols used for its study. It is designed to be a comprehensive resource for professionals involved in environmental science, toxicology, and pesticide research.

Degradation Pathways of Amitraz and this compound

The formation of this compound is a key step in the environmental degradation of amitraz. The degradation of amitraz is highly influenced by environmental conditions, particularly pH.[6][7]

1. Hydrolysis:

The primary abiotic degradation pathway for amitraz is hydrolysis, which proceeds at different rates and yields different products depending on the pH of the aqueous environment.[6][7]

-

Less Acidic Conditions (pH 3-6): In this pH range, amitraz hydrolyzes to form N-(2,4-dimethylphenyl)-N'-methylformamidine (semiamitraz, DMPF) and 2,4-dimethylphenylformamide (DMF) .[6][7] Semiamitraz can then be salified with hydrochloric acid to form this compound.[1]

-

Very Acidic Conditions (pH < 3): Under strongly acidic conditions, the primary hydrolysis product is 2,4-dimethylaniline (DMA) .[6][7]

-

Basic Conditions (pH > 6): In alkaline environments, amitraz is metabolized mainly to 2,4-dimethylphenylformamide (DMF), which is subsequently hydrolyzed to 2,4-dimethylaniline (DMA).[6]

Semiamitraz (DMPF) itself is subject to further hydrolysis, which ultimately yields the more stable 2,4-dimethylaniline (DMA).[8]

2. Biodegradation:

Microbial activity plays a significant role in the transformation of amitraz and its metabolites in soil and water.[4][9] The terminal and environmentally persistent metabolite, 2,4-dimethylaniline (DMA), can be further degraded by certain microorganisms. Studies have shown that Pseudomonas species can metabolize 2,4-dimethylaniline through oxidative deamination, leading to the formation of 3-methylcatechol as an intermediate.[4][5]

The following diagram illustrates the key degradation pathways originating from amitraz.

Environmental Persistence of Degradation Products

The persistence of this compound and its degradation products in the environment is a key factor in assessing their potential for long-term impact. Persistence is often measured by the half-life (t½) or dissipation time (DT50), which is the time required for 50% of the compound to degrade.[10] While specific quantitative data for this compound is limited, information on its key metabolites provides insight into their environmental behavior.[1]